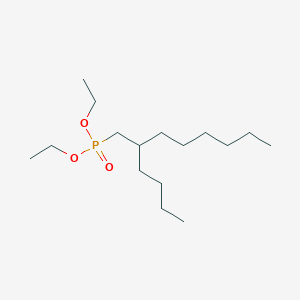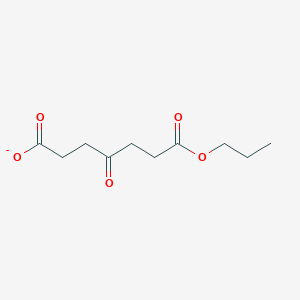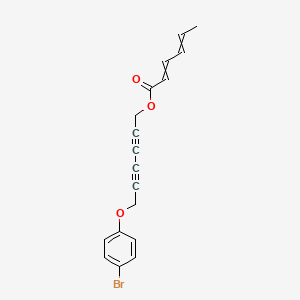
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a complex organic compound characterized by the presence of multiple functional groups, including bromophenoxy, diynyl, and dienoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenol with hexa-2,4-diyn-1-yl hexa-2,4-dienoate under specific reaction conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in the study of biological processes and interactions, particularly those involving brominated compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors or enzymes, leading to modulation of their activity. The diynyl and dienoate groups can participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.
類似化合物との比較
Similar Compounds
2,4-Hexadiyn-1-ol: A related compound with similar diynyl groups but different functional groups.
Hexa-2,4-diyne: Another compound with a similar diynyl structure but lacking the bromophenoxy and dienoate groups.
4-Bromophenol: Shares the bromophenoxy group but lacks the diynyl and dienoate components.
Uniqueness
6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of bromophenoxy, diynyl, and dienoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets, setting it apart from similar compounds.
特性
CAS番号 |
110360-23-1 |
|---|---|
分子式 |
C18H15BrO3 |
分子量 |
359.2 g/mol |
IUPAC名 |
6-(4-bromophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate |
InChI |
InChI=1S/C18H15BrO3/c1-2-3-6-9-18(20)22-15-8-5-4-7-14-21-17-12-10-16(19)11-13-17/h2-3,6,9-13H,14-15H2,1H3 |
InChIキー |
KEKPOGGIPZJWHE-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC(=O)OCC#CC#CCOC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


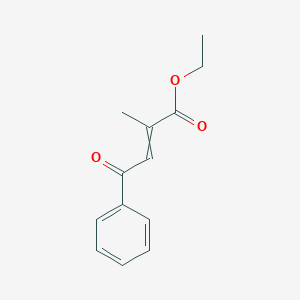
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
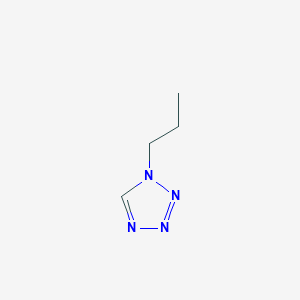
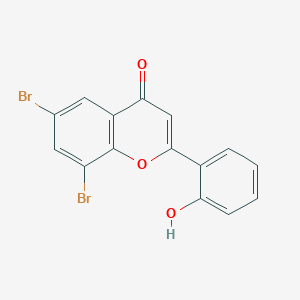
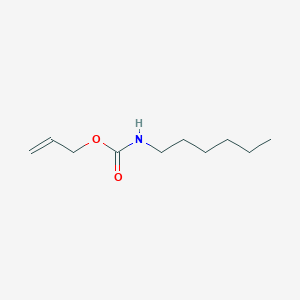

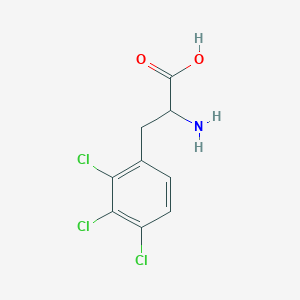
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


